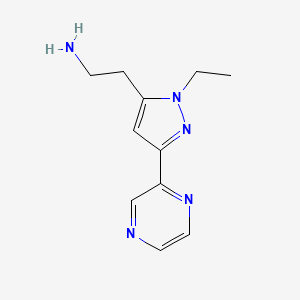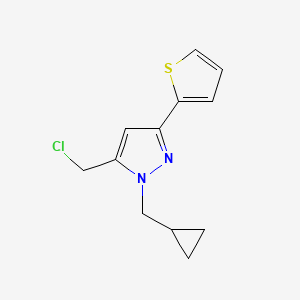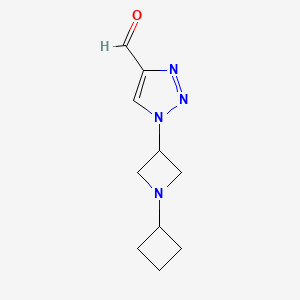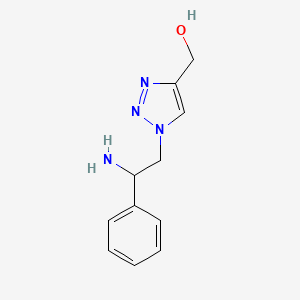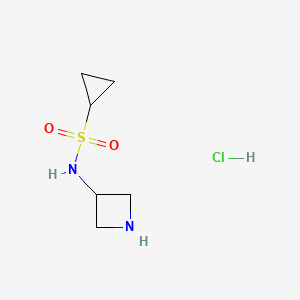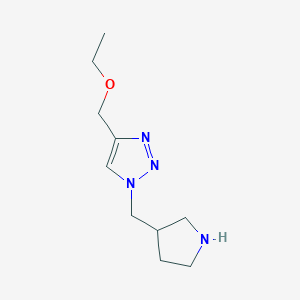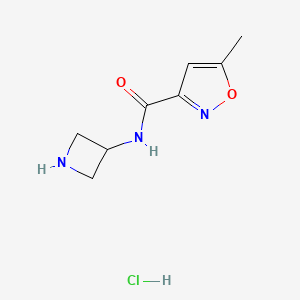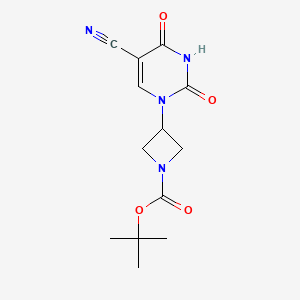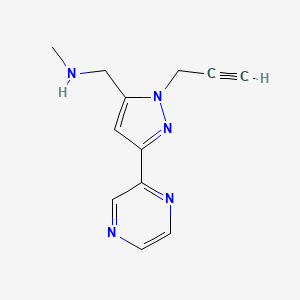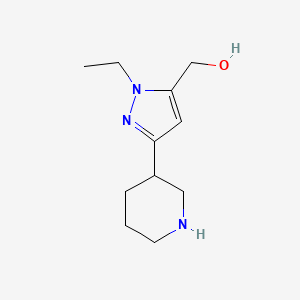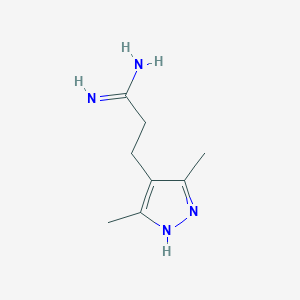
3-(3,5-diméthyl-1H-pyrazol-4-yl)propanimidamide
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Synthèse d'agents thérapeutiques potentiels
La partie pyrazole présente dans le 3-(3,5-diméthyl-1H-pyrazol-4-yl)propanimidamide est un échafaudage courant en chimie médicinale, souvent associé à un large éventail d'activités biologiques . Les chercheurs explorent le potentiel de ce composé comme précurseur dans la synthèse de nouveaux agents thérapeutiques, en particulier en raison de sa similitude structurelle avec des composés bioactifs connus.
Agriculture : Développement de pesticides et d'herbicides
En agriculture, des composés comme le this compound sont étudiés pour leur utilité dans le développement de nouveaux pesticides et herbicides. Le cycle pyrazole peut être un élément clé dans la synthèse d'agrochimiques qui ciblent des enzymes ou des récepteurs spécifiques chez les ravageurs et les mauvaises herbes .
Science des matériaux : Synthèse de matériaux avancés
Les scientifiques des matériaux s'intéressent aux propriétés uniques des dérivés du pyrazole pour créer des matériaux avancés. Ce composé pourrait être utilisé pour synthétiser des polymères ou des revêtements présentant des caractéristiques spécifiques, telles qu'une stabilité thermique accrue ou des propriétés électroniques nouvelles .
Science de l'environnement : Réhabilitation des polluants
Les scientifiques de l'environnement peuvent étudier le this compound pour son utilisation potentielle dans les processus de réhabilitation des polluants. Sa structure chimique pourrait être modifiée pour créer des composés qui se lient et neutralisent divers contaminants environnementaux .
Biochimie : Études d'inhibition enzymatique
En biochimie, le noyau pyrazole de ce composé est intéressant pour les études d'inhibition enzymatique. Il pourrait servir de point de départ pour la conception d'inhibiteurs contre des enzymes spécifiques qui sont essentielles dans diverses voies biologiques, ce qui pourrait conduire à de nouvelles connaissances sur les mécanismes des maladies .
Pharmacologie : Découverte et développement de médicaments
Les pharmacologues pourraient explorer le this compound comme composé principal dans les efforts de découverte de médicaments. Sa structure pourrait être optimisée pour interagir avec diverses cibles biologiques, contribuant au développement de médicaments avec des profils d'efficacité et de sécurité améliorés .
Mécanisme D'action
Target of Action
The primary target of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The αvβ6 integrin is known to play a crucial role in the activation of Transforming Growth Factor-beta (TGF-β), a protein that regulates cell growth and differentiation .
Mode of Action
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide interacts with the αvβ6 integrin, inhibiting its function . This interaction likely involves the formation of hydrogen bonds between the compound and amino acid residues in the active site of the integrin . The inhibition of αvβ6 integrin prevents the activation of TGF-β, thereby influencing cell growth and differentiation .
Biochemical Pathways
The inhibition of αvβ6 integrin by 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide affects the TGF-β signaling pathway . This pathway plays a critical role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting αvβ6 integrin, the compound prevents the activation of TGF-β, thereby modulating these cellular processes .
Pharmacokinetics
The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide are suitable for inhaled dosing by nebulization . The compound has a high affinity for αvβ6 integrin, with a dissociation half-life of 7 hours . It also has a high solubility in saline at pH 7, which is greater than 71 mg/mL . These properties suggest that the compound has good bioavailability when administered via inhalation .
Result of Action
The molecular and cellular effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide’s action include the inhibition of αvβ6 integrin and the subsequent modulation of cell growth and differentiation through the TGF-β signaling pathway . This can potentially influence various biological processes, including tissue repair, immune response, and the development of fibrosis .
Action Environment
The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of other molecules in the environment, such as other integrins or ECM components, could potentially influence the compound’s interaction with αvβ6 integrin . .
Analyse Biochimique
Biochemical Properties
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, affecting neural transmission . Additionally, it may interact with other biomolecules, altering their biochemical pathways and contributing to its overall biochemical profile.
Cellular Effects
The effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect acetylcholine release at cholinergic synapses, which is crucial for neural transmission . This interaction can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For instance, it has been found to have high affinity for certain integrins, such as αvβ6 integrin, in radioligand binding assays . This binding interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits high solubility and stability in saline at pH 7 . Over time, its effects on cellular function may change, with potential degradation products influencing its overall activity.
Dosage Effects in Animal Models
The effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that it has a high affinity for certain integrins, which may influence its dosage-dependent effects . Understanding these dosage effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For example, it may interact with enzymes involved in acetylcholine metabolism, affecting its overall metabolic flux . These interactions can lead to changes in metabolite levels and influence the compound’s overall activity.
Transport and Distribution
The transport and distribution of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide within cells and tissues are essential for understanding its overall activity. It may interact with specific transporters or binding proteins that influence its localization and accumulation. For instance, its high solubility in saline suggests that it can be efficiently transported and distributed within biological systems .
Subcellular Localization
The subcellular localization of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is crucial for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with integrins suggests that it may localize to specific cellular regions where these proteins are present . This localization can influence its overall activity and function within the cell.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-5-7(3-4-8(9)10)6(2)12-11-5/h3-4H2,1-2H3,(H3,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIOFVGDNYIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


